Carbon suboxide
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C3O2/c4-2-1-3-5 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEVIACKFGQMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C=O)=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26375-16-6 | |
| Record name | 1,2-Propadiene-1,3-dione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70198443 | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-64-3 | |
| Record name | 1,2-Propadiene-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon suboxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBON SUBOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M2M4H5WEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical and Conceptual Foundations of Carbon Suboxide Research
Early Discoveries and Conceptualizations of Carbon Suboxide (C₃O₂)
The initial encounters with compounds related to this compound date back to the mid-19th century. Sir Benjamin Brodie is credited with the first reported synthesis of what is now understood to be this compound in the 1870s, achieved by subjecting carbon monoxide to an electric discharge core.ac.ukwikipedia.org. Brodie proposed a series of "oxycarbons" with formulas Cₓ₊₁Oₓ, including C₃O₂, though only C₃O₂ has been definitively identified from this series wikipedia.org. His experiments produced a reddish-brown solid, which was later investigated by Marcellin Berthelot in 1891. Berthelot, upon heating pure carbon monoxide, observed the formation of small amounts of carbon dioxide and no trace of carbon. He hypothesized the creation of a carbon-rich oxide, which he termed "sub-oxide," initially proposing the formula C₂O wikipedia.org.
The first deliberate synthesis of pure this compound monomer was reported in 1906 by Otto Diels and Wilhelm Wolf. They successfully prepared the compound through the low-temperature dehydration of malonic acid using phosphorus pentoxide (P₄O₁₀) core.ac.ukwikipedia.orgcopernicus.orgsemanticscholar.orglibretexts.orgd-nb.info. This method proved to be a robust and repeatable route for obtaining C₃O₂ and remains a primary synthetic pathway libretexts.orgd-nb.infofctemis.org. Diels also noted similarities between his synthesized material and Brodie's earlier products, although he was unable to definitively confirm they were identical core.ac.uk.
Early descriptions characterized this compound as a gas at room temperature with a noxious, pungent, and foul odor, capable of irritating the eyes, nose, and airways wikipedia.orgcopernicus.orgsemanticscholar.orglibretexts.orgdoubtnut.com. It was also recognized as a poisonous gas copernicus.orgsemanticscholar.org. The molecule's structure was conceptually understood as a linear cumulene, O=C=C=C=O, placing it within the series of linear oxocarbons O=C<0xE2><0x82><0x99>=O wikipedia.org.
Evolution of Research Perspectives on this compound Reactivity
The reactivity of this compound has been a focal point of research, revealing its propensity for polymerization, its interactions with common reagents, and its role in atmospheric chemistry.
Initially, the ease with which this compound hydrolyzes to form malonic acid, essentially reversing its synthesis, suggested it might be too unstable for significant atmospheric presence copernicus.orglibretexts.org. However, research has shown that while it reacts with water, it can also exist stably under specific conditions, such as at low temperatures or in the dark when carefully purified wikipedia.org.
A prominent characteristic of C₃O₂ is its tendency to polymerize. Above 25°C, it readily polymerizes into colored solids or films, with the color often depending on the film thickness wikipedia.orgacs.org. Early studies on this polymerization indicated it might not proceed via a typical free radical mechanism, proposing instead a pathway involving a zwitterionic ketocarbene intermediate and a Wolff rearrangement for termination acs.org. The resulting polymers have been noted for their interesting paramagnetic properties core.ac.uk.
This compound also exhibits versatile reactivity as a chemical intermediate. It reacts rapidly with strong nucleophiles like amines libretexts.org and can engage with organometallic compounds core.ac.uk. Furthermore, its structure allows it to function as a 1,3-dipole in cycloaddition reactions, notably with alkenes to produce 1,3-cyclopentadiones, a property leveraged in synthetic organic chemistry wikipedia.org.
In the realm of atmospheric chemistry, C₃O₂ has been detected in ambient air samples, raising questions about its role as a potential pollutant and oxidant precursor copernicus.orgsemanticscholar.orgcopernicus.org. Research has quantified its reaction rate coefficients with key atmospheric oxidants: hydroxyl radicals (OH) and ozone (O₃). The rate coefficient for the reaction with OH radicals is approximately (2.6 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K, while its reaction with ozone is significantly slower, with a rate coefficient less than 1.5 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹ copernicus.orgsemanticscholar.orgcopernicus.org. These reactions primarily yield carbon monoxide (CO) and carbon dioxide (CO₂) copernicus.orgsemanticscholar.org. Studies suggest a mean atmospheric lifetime for C₃O₂ of about 3.2 days copernicus.orgsemanticscholar.org.
The bonding within the C₃O₂ molecule has also evolved in understanding. Early spectroscopic and electron diffraction studies favored a symmetrical, linear cumulene structure (O=C=C=C=O) wikipedia.orgd-nb.infofudan.edu.cn. However, later high-resolution infrared spectroscopy and ab initio calculations indicated that the molecule is actually bent in the gas phase, possessing a very shallow bending potential, leading to its description as "quasilinear" wikipedia.orgd-nb.infofudan.edu.cn. This observation challenged the simple electron-sharing cumulene model, prompting the exploration of donor-acceptor bonding models and the classification of C₃O₂ as a "carbone" d-nb.infofudan.edu.cnrug.nl.
Seminal Contributions to this compound Chemistry and Characterization
Several key researchers and methodologies have significantly advanced the understanding of this compound.
Synthesis:
Brodie's Electric Discharge Method: An early approach involving the electrical discharge of carbon monoxide core.ac.ukwikipedia.orgnasa.gov.
Diels and Wolf's Dehydration Method: The seminal work in 1906 established the dehydration of malonic acid with phosphorus pentoxide (P₄O₁₀) as a primary synthesis route core.ac.ukwikipedia.orgcopernicus.orgsemanticscholar.orglibretexts.orgd-nb.info. Subsequent refinements by Diels and Meyerheim (1907) and Long et al. (1954) further optimized this technique copernicus.orgsemanticscholar.org.
Characterization and Structural Studies:
Infrared (IR) Spectroscopy: This technique has been indispensable for identifying C₃O₂'s molecular structure and purity. Key absorption bands, such as the ν(C=O) at approximately 2200 cm⁻¹ and ν(C=C) around 1600 cm⁻¹, are characteristic . More detailed spectral analysis has identified prominent bands like ν₃ (asymmetric stretch) in the 2500-2000 cm⁻¹ region and ν₄ (bending) in the 1700-1450 cm⁻¹ range nasa.govresearchgate.net. Specific assignments from Miller and Fateley (1964) and Smith and Leroi (1966) include ν₃ (CCO asym. str.) at 2109 cm⁻¹ and ν₄ (CC asym. str.) around 540 cm⁻¹ nasa.gov.
Electron Diffraction: Early electron diffraction studies provided initial measurements of bond lengths, with C=O bonds around 1.16 Å and C=C bonds around 1.28 Å, contributing to the understanding of its molecular geometry wikipedia.orgd-nb.infofudan.edu.cn.
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry has been employed for identifying and validating the purity of synthesized this compound nih.gov.
Theoretical and Spectroscopic Investigations: Later research, combining high-resolution IR spectroscopy with advanced ab initio theoretical calculations, confirmed the molecule's bent geometry in the gas phase and a very shallow bending potential, leading to the "quasilinear" description wikipedia.orgd-nb.infofudan.edu.cn. These studies also explored nuanced bonding models, including donor-acceptor interactions and the concept of "carbones" d-nb.infofudan.edu.cnrug.nl.
Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃O₂ | wikipedia.org |
| Molar Mass | 68.031 g/mol | wikipedia.org |
| Appearance | Colorless gas or oily liquid | wikipedia.orgdoubtnut.com |
| Odor | Strong, pungent, noxious, evil smell | wikipedia.orgcopernicus.orglibretexts.orgdoubtnut.com |
| Melting Point | -111.3 °C | wikipedia.org |
| Boiling Point | 6.8 °C (279.9 K) | wikipedia.org |
| Density (gas) | 3.0 kg/m ³ | wikipedia.org |
| Density (liquid) | 1.114 g/cm³ | wikipedia.org |
| Dipole Moment | 0 D | wikipedia.org |
| Solubility in Water | Reacts | wikipedia.org |
| Solubility (other) | Soluble in 1,4-dioxane, ether, xylene, CS₂, tetrahydrofuran | wikipedia.org |
Key Infrared (IR) Absorption Bands
| Band Assignment | Approximate Wavenumber (cm⁻¹) | Description | Source |
| ν₃ (CCO asymmetric stretch) | 2109 | Strong (m) | nasa.gov |
| ν₄ (CC asymmetric stretch) | ~540 | Weak (w) | nasa.gov |
| ν₁ + ν₄ | 4000–3500 | nasa.gov | |
| ν₃ | 2500–2000 | nasa.gov | |
| ν₄ | 1700–1450 | nasa.gov | |
| ν(C=O) | ~2200 | ||
| ν(C=C) | ~1600 | ||
| C₃O₂ depletion band | ~2260 | researchgate.net |
Compounds Mentioned
this compound (C₃O₂)
Carbon monoxide (CO)
Carbon dioxide (CO₂)
Malonic acid
Phosphorus pentoxide (P₄O₁₀)
Malonic anhydride (B1165640)
Malonamide
Malonanilide
Malonyl chloride
Dibromomalonyl bromide
Glycine
Lysine
Urea
Propadiene-1,3-dione
Dicarbon monoxide (C₂O)
Pentacarbon dioxide (C₅O₂)
Mellitic acid
Mellitic acid anhydride
Carbon subnitride
Carbon subsulfide
Water (H₂O)
Methanol (CH₃OH)
Acetic acid (CH₃COOH)
Methyl nitrite (B80452) (CH₃ONO)
Sodium nitrite (NaNO₂)
Sulfuric acid (H₂SO₄)
Ozone (O₃)
Hydroxyl radical (OH)
Advanced Synthetic Methodologies for Carbon Suboxide
Refined Laboratory Synthetic Routes and Optimization
Traditional laboratory methods for synthesizing carbon suboxide have been refined to enhance purity and yield. The two primary routes are the dehydration of malonic acid and the pyrolysis of O,O'-diacetyltartaric anhydride (B1165640). core.ac.ukosti.gov
The most common method involves the dehydration of malonic acid using a potent dehydrating agent, typically phosphorus pentoxide (P₄O₁₀), at elevated temperatures. wikipedia.orglibretexts.org This reaction is essentially the removal of two water molecules from malonic acid to form the linear C₃O₂ molecule. wikipedia.orgallen.in The process requires heating a dry mixture of the reactants to temperatures between 140°C and 150°C. libretexts.orgaskfilo.com While widely used, this method's yields are often modest, reported to be in the range of 12% to 15%. osti.gov The produced gases, which include C₃O₂, carbon dioxide, and acetic acid, are typically collected at 77 K (liquid nitrogen temperature) for purification. nasa.gov
An alternative and higher-yielding laboratory-scale synthesis involves the thermolysis of O,O'-diacetyltartaric anhydride. core.ac.uk This method, when conducted under vacuum at temperatures ranging from 600°C to 700°C, has been shown to produce this compound with yields of approximately 30%. core.ac.ukosti.gov The higher efficiency makes it a valuable alternative for producing purer samples of the compound. osti.gov
| Method | Precursors | Key Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Dehydration | Malonic acid (CH₂(COOH)₂) | Phosphorus pentoxide (P₄O₁₀), Heat (140-150°C) | ~12-15% | osti.gov |
| Thermolysis | O,O'-Diacetyltartaric anhydride | Heat (600-700°C), Vacuum | ~30% | osti.gov |
Plasma-Chemical Approaches to this compound Generation
Plasma-chemical synthesis offers a more direct, gas-phase route to this compound, primarily from carbon monoxide (CO). core.ac.uk Non-thermal plasma techniques, such as those using a dielectric barrier discharge (DBD), can excite CO molecules, leading to the formation of C₃O₂. core.ac.uk This approach is significant because it can bypass the multiple steps involved in traditional chemical syntheses, which ultimately also derive from precursors like carbon monoxide and hydrogen (synthesis gas). core.ac.uk
The process involves passing CO gas through a reactor where an electric discharge creates a plasma environment. core.ac.uk In this state, electron impact excitation of the CO molecules can accelerate reaction rates at low gas temperatures, leading to the formation of this compound. core.ac.uk This method is being explored for its potential in larger-scale production and for carbon dioxide (CO₂) utilization. core.ac.uk CO₂ can first be dissociated into CO using a plasma process with high efficiency, and this CO can then be used as a precursor for C₃O₂ formation. core.ac.uk The resulting this compound can be polymerized into a solid material, presenting a potential pathway for carbon sequestration. core.ac.uk
| Plasma Method | Precursor | Key Technology | Potential Application | Reference |
|---|---|---|---|---|
| Non-thermal Plasma | Carbon Monoxide (CO) | Dielectric Barrier Discharge (DBD) | Direct synthesis, CO₂ utilization | core.ac.uk |
| Arc Discharge | Carbon Monoxide (CO) by-product | Arc discharge | Surface coating with C₃O₂ or its polymer | google.com |
Radiolytic and Photolytic Formation Pathways of this compound
This compound can be formed through the energetic processing of simpler carbon oxides, specifically via radiolysis and photolysis of carbon monoxide. core.ac.uknasa.gov These methods are particularly relevant in astrophysical chemistry studies but also provide insight into fundamental formation pathways. nasa.govsemanticscholar.org
Radiolysis involves the use of ionizing radiation, such as gamma rays or high-energy protons, to induce chemical reactions. nasa.govrsc.org Studies have shown that the irradiation of liquid or solid carbon monoxide can effectively produce this compound. nasa.gov In experiments involving the proton irradiation of CO ice at low temperatures, the formation of C₃O₂ was measured with a yield of 0.24 molecules per 100 eV of energy absorbed. nasa.gov The primary products of the γ-radiolysis of this compound itself are carbon monoxide and a polymer. rsc.orgrsc.org
Photolysis utilizes ultraviolet (UV) light to break chemical bonds and initiate reactions. The photolytic formation of C₃O₂ occurs when carbon monoxide is excited by UV radiation. core.ac.uk The proposed mechanism suggests that an electronically excited CO molecule reacts to form C₃O₂ and CO₂. core.ac.ukacs.org This process is believed to proceed through the formation of a dicarbon monoxide (C₂O) radical intermediate. core.ac.ukacs.org Laboratory experiments comparing the two methods found that photolysis of CO is significantly less efficient than radiolysis for producing C₃O₂, with a measured yield of 0.014 molecules per 100 eV. nasa.gov
| Method | Precursor | Energy Source | Measured Yield (molecules/100 eV) | Reference |
|---|---|---|---|---|
| Radiolysis | Carbon Monoxide (CO) | Proton Irradiation | 0.24 ± 0.04 | nasa.gov |
| Photolysis | Carbon Monoxide (CO) | UV Light | 0.014 ± 0.001 | nasa.gov |
Controlled Synthesis for Specific Research Applications
The synthesis of this compound is often tailored for specific downstream applications, requiring controlled generation and immediate use. For instance, in organometallic chemistry, C₃O₂ is used to react with a variety of metal compounds to synthesize unusual metal derivatives. researchgate.net Its controlled generation in the presence of organometallic reagents allows for the formation of ketenyl, ketenylidene, and carbonyl complexes. researchgate.net
Another key application is the synthesis of carbon-based materials. This compound can be polymerized to form "red carbon," a carbon-oxygen semiconductor thin film. researchgate.net The synthesis of C₃O₂ for this purpose is controlled to allow for its subsequent polymerization on a substrate. researchgate.net Furthermore, C₃O₂ monomer can serve as a carbon source for the synthesis of carbon nanotubes and can be copolymerized with other materials to create film grafts with unique properties. core.ac.uk These applications necessitate synthetic methods that can provide a controlled and reliable stream of C₃O₂ gas for immediate reaction or deposition.
Theoretical and Computational Investigations of Carbon Suboxide Systems
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, employing methods such as ab initio and Density Functional Theory (DFT), have been pivotal in understanding the fundamental structural and electronic characteristics of carbon suboxide.
Ab Initio and Density Functional Theory (DFT) Studies on Conformational Dynamics
Early investigations and subsequent high-resolution infrared spectroscopic studies indicated that this compound is not strictly linear in the gas phase, exhibiting a bent structure with a significant angle at the central carbon atom d-nb.infofudan.edu.cn. Ab initio calculations, including those at the CCSD(T)/cc-pVQZ level, have supported this, predicting a bond angle of approximately 155.98° d-nb.info. The bending potential of C₃O₂ is characterized as very flat, with energy differences of less than 0.5 kcal/mol between linear and bent configurations d-nb.inforesearchgate.net. This shallow bending potential suggests that the molecule readily deforms through bending vibrations copernicus.org.
DFT methods, such as M05-2X and M06-2X, have been employed to study the equilibrium geometry and vibrational frequencies of this compound copernicus.orgresearchgate.net. These calculations, often using basis sets like aug-cc-pVTZ, have generally shown good agreement with experimental data copernicus.org. Studies have also explored the conformational dynamics, noting that while the molecule becomes linear in the solid state d-nb.inforesearchgate.net, its gas-phase structure is bent due to specific bonding interactions d-nb.infofudan.edu.cn.
Table 3.1.1: Calculated Structural Parameters of this compound
| Parameter | Value (Å or degrees) | Method/Level of Theory | Reference |
| C=O bond length | 1.1632 ± 0.0013 | Gas electron diffraction | researchgate.net |
| C=C bond length | 1.2894 ± 0.0022 | Gas electron diffraction | researchgate.net |
| CCC bond angle | ~156° | High-resolution IR | d-nb.info |
| CCC bond angle | 155.98° | CCSD(T)/cc-pVQZ | d-nb.info |
| Bending Potential | < 0.5 kcal/mol | Ab initio calculations | d-nb.inforesearchgate.net |
Note: Values are presented as reported in the respective studies. Some values are experimental with theoretical support.
Electronic State Analysis and Bonding Interpretations
The bonding in this compound has been a subject of considerable theoretical interest, moving beyond the traditional cumulene model (O=C=C=C=O). The donor-acceptor bonding model provides a more accurate description, classifying the ground state of bent C₃O₂ as a dicarbonyl complex of carbon in its ¹D excited state, with an electron configuration that includes two lone pairs on the central carbon atom d-nb.infofudan.edu.cn. This perspective leads to the classification of C₃O₂ as a "carbone" – a divalent carbon(0) complex d-nb.infofudan.edu.cnnih.govrsc.orgresearchgate.net.
Quantum chemical calculations, including charge- and energy-partitioning methods and Natural Bond Orbital (NBO) analysis, support this view, interpreting the bonding in terms of donor-acceptor interactions between the carbonyl groups and the central carbon atom researchgate.netrsc.orgresearchgate.netresearchgate.net. For instance, the central carbon atom can be viewed as having a σ⁰π² carbene character nih.gov. Energy Decomposition Analysis (EDA) and Natural Orbitals for Chemical Valence (NOCV) have been used to analyze donor-acceptor bonding interactions in complexes involving C₃O₂, revealing significant σ donation from the metal to C₃O₂ and weaker π backdonation researchgate.netresearchgate.net. The bonding between C₃O₂ and transition metals often occurs through the central C=C bond rather than the C=O bond researchgate.netrsc.org.
Table 3.1.2: Bonding Descriptions and Electronic Configurations
| Description | Key Features | Relevant Methods/Concepts | Reference |
| Cumulene Model | O=C=C=C=O, four double bonds | Conventional description | d-nb.infofudan.edu.cn |
| Donor-Acceptor Model | OC→C←CO, central carbon with two lone pairs | Ab initio, DFT, EDA-NOCV | d-nb.infofudan.edu.cnresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net |
| Carbone Classification | Divalent carbon(0) complex, σ⁰π² carbene character | Quantum chemical calculations | d-nb.infofudan.edu.cnnih.govrsc.orgresearchgate.net |
| Electronic Configuration (¹D state of Carbon) | (2s)⁰(2pσ)²(2pπ∥)⁰(2pπ⊥)² | Electronic state analysis | d-nb.infofudan.edu.cn |
| Metal Complex Bonding | η¹-coordination via C=C bond, M←C₃O₂ σ-donation > M→C₃O₂ π-backdonation | DFT, EDA-NOCV | researchgate.netresearchgate.net |
Computational Modeling of Reaction Pathways and Energetics
Computational modeling plays a crucial role in understanding the reaction mechanisms and energy landscapes associated with this compound transformations.
Transition State Characterization and Reaction Barrier Determinations
Theoretical studies have investigated various reaction pathways involving this compound, including its reactions with radicals, water, and transition metals, as well as its decomposition pathways. For instance, reactions with OH radicals have been modeled using DFT, with calculations indicating that the reaction proceeds primarily through addition to the central carbon atom copernicus.org. Transition state calculations have been performed to determine reaction barriers for these processes. For example, the isomerization of linear to bent C₃O₂ has a calculated barrier of approximately 1.89 kcal/mol, with quantum tunneling significantly influencing the interconversion timescale researchgate.net.
Studies on the hydration of this compound have employed ab initio methods like MP2 and QCISD(T) to optimize stationary points and calculate relative energies kuleuven.be. These calculations revealed that C=C addition is favored over C=O addition, with a lower energy barrier for C=C addition due to reduced molecular distortion at the transition state kuleuven.be. The addition of H₂, HF, and HCl to C₃O₂ also showed a preference for C=C addition kuleuven.be.
Table 3.2.1: Calculated Reaction Barriers and Energies
| Reaction/Process | Barrier/Energy (kcal/mol) | Method/Level of Theory | Reference |
| Linear to Bent C₃O₂ Isomerization | ~1.89 | Ab initio | researchgate.net |
| C=C addition of water to C₃O₂ | Lower than C=O addition | MP2/6-31G(d,p) | kuleuven.be |
| C=O addition of water to C₃O₂ | ~31 kJ/mol higher than C=C | MP2/6-31G(d,p) | kuleuven.be |
| Reaction of (CO)₂ to C(³P) + CO₂ (singlet path) | Positive barrier (~0.25 eV) | ωB97M-V/6-311+G | acs.org |
| Reaction of (CO)₂ to C(³P) + CO₂ (triplet path) | Barrierless | ωB97M-V/6-311+G | acs.org |
Note: 1 eV ≈ 23.06 kcal/mol. Values are approximate as reported.
Molecular Dynamics Simulations of this compound Transformations
Molecular dynamics (MD) simulations have been utilized to investigate the behavior of this compound under various conditions, including high pressure and during decomposition processes. ReaxFF-lg potential has been employed in MD simulations to model the high-pressure pyrolysis of this compound, allowing for extrapolations to the high-pressure range of explosive detonation aip.orgdntb.gov.ua. These simulations help in understanding the formation of carbon-based nanostructures from C₃O₂ decomposition aip.org.
MD simulations, coupled with quantum mechanics, have also been used to study the conformational substates of ligands bound to proteins, though this is less directly about C₃O₂ transformations itself and more about its potential interactions nih.gov. However, the general application of MD in studying molecular transformations and reaction dynamics is well-established mdpi.com.
Theoretical Prediction of Novel this compound Derivatives and Interactions
Theoretical studies continue to explore the potential for novel derivatives and interactions involving this compound. Computational investigations have predicted the possibility of C₃O₂ having significant hydride ion affinity, consistent with its σ⁰π² carbene character nih.gov. Furthermore, theoretical studies have examined the bonding of heavier congeners like C₃S₂ and C₃Se₂ to transition metals, revealing differences in binding modes compared to C₃O₂ researchgate.net. These studies suggest that while C₃O₂ typically binds through its C=C bond, its heavier analogues can bind via C=E bonds researchgate.net.
The interaction of this compound with transition metals has been a significant area of theoretical exploration, leading to the characterization of various complexes, including η¹-bound species and inserted products fudan.edu.cnresearchgate.net. For example, studies on coinage metal atoms (Cu, Ag, Au) reacting with C₃O₂ have predicted weakly bound complexes (TM-η¹-C₃O₂) that can isomerize to inserted products (OCTMCCO) upon light excitation fudan.edu.cn. The electronic structure analysis of these complexes often involves DFT and EDA-NOCV methods to understand the metal-ligand bonding researchgate.netresearchgate.net. Theoretical predictions also extend to the behavior of C₃O₂ in extreme conditions, such as its decomposition under high pressure to form nanodiamond precursors aip.org.
Table 3.3: Predicted Derivatives and Interactions
| Derivative/Interaction Type | Key Findings | Computational Methods Used | Reference |
| Hydride Ion Affinity of C₃O₂ | Significant affinity predicted, consistent with σ⁰π² carbene character | Quantum chemical calculations | nih.gov |
| Transition Metal Complexes | η¹-bound species (TM-η¹-C₃O₂), insertion products (OCTMCCO), bonding via C=C bond | DFT, EDA-NOCV, ab initio | fudan.edu.cnresearchgate.netresearchgate.netrsc.org |
| Heavier Congeners (C₃S₂, C₃Se₂) | Different binding modes compared to C₃O₂, binding via C=E bond | DFT | researchgate.net |
| Decomposition under Extreme Conditions | Formation of nanodiamond precursors from high-pressure pyrolysis | MD simulations (ReaxFF-lg) | aip.org |
| Interaction with Main Group Lewis Acids | Formation of adducts, donor-acceptor complexes | DFT, Ab initio | rsc.org |
| Carbonyl Complexes of Carbon (Carbones) | Divalent carbon(0) character, σ⁰π² carbene character, double Lewis base behavior | DFT, Ab initio | nih.govrsc.orgresearchgate.net |
Advanced Spectroscopic Methodologies and Their Application to Carbon Suboxide Studies
High-Resolution Rotational and Vibrational Spectroscopy for Structural Elucidation
High-resolution rotational and vibrational spectroscopy have played a pivotal role in determining the precise molecular structure of carbon suboxide. Early investigations, including electron diffraction and Raman spectroscopy, suggested a linear, symmetric structure for C₃O₂ aip.orgaip.org. However, more detailed high-resolution infrared (IR) studies revealed that the molecule is not strictly linear but rather quasilinear, possessing a very shallow potential energy barrier to bending at the central carbon atom wikipedia.orgcopernicus.orgd-nb.infoumich.edu. This quasilinear nature means the molecule can deviate significantly from linearity due to low-frequency bending vibrations, leading to a molecule with a shallow, anharmonic bending potential d-nb.infoumich.edu.
The molecule exhibits a weak dipole moment (0.7 D) copernicus.orgdrugfuture.com, a consequence of this deviation from linearity. The seven fundamental vibrational modes of C₃O₂ have been extensively studied and assigned. The lowest frequency mode, ν₇, a bending vibration at the central carbon atom, is particularly significant due to its very low frequency (approximately 18 cm⁻¹) umich.eduaip.orgtandfonline.com. This mode is crucial in defining the quasilinear character and the anharmonic bending potential. Other fundamental vibrations include symmetric and asymmetric stretching modes of the C=O and C=C bonds.
Table 1: Key Vibrational Frequencies of this compound
| Mode | Description | Frequency (cm⁻¹) | Spectroscopic Technique(s) | Notes |
| ν₁ | Symmetric C=O stretch | ~2200 | IR, Raman | copernicus.orgaip.orgnasa.govnih.gov |
| ν₂ | Symmetric C-C stretch | ~830 | IR, Raman | aip.orgrsc.org |
| ν₃ | Asymmetric C=O stretch | ~2260 | IR | copernicus.orgaip.orgnasa.gov |
| ν₄ | Asymmetric C=C stretch | ~1587 | IR, Raman | umich.eduaip.org |
| ν₅ | In-plane bend (Πg) | ~580 | IR, Raman | aip.orgtandfonline.com |
| ν₆ | Out-of-plane bend (Πu) | ~540 | IR | aip.orgtandfonline.com |
| ν₇ | Central C bend (Πu) | ~18 | Far-IR, Raman | Very low frequency, contributes to quasilinear nature umich.eduaip.orgtandfonline.com |
High-resolution rotational analysis of these vibrational bands provides rotational constants and centrifugal distortion constants, which are essential for precisely determining the molecular geometry and the parameters of the bending potential function umich.edu.
Electronic Spectroscopy for Excited State Dynamics and Photochemical Pathways
Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions of this compound and its behavior in excited states. Studies have measured the UV absorption spectrum of C₃O₂, revealing significant absorption bands that are critical for understanding its photochemical reactivity copernicus.orgacs.org. A notable absorption feature is observed around 264.8 nm, with an absorption cross-section of approximately 3.08 × 10⁻¹⁹ cm² molecule⁻¹ copernicus.org.
The photolysis of this compound is a key area of study, as it can lead to the formation of reactive intermediates and smaller molecules. For instance, UV irradiation of C₃O₂ can generate the unstable C₂O radical libretexts.org. Furthermore, this compound serves as a laboratory source for atomic carbon (C) and carbon monoxide (CO) upon photolysis, pathways relevant to atmospheric and astrophysical chemistry nasa.govresearchgate.net. Understanding these excited state dynamics and photochemical pathways is essential for predicting the fate of C₃O₂ in various environments, including its potential role in atmospheric chemistry and extraterrestrial contexts copernicus.orgnasa.govcore.ac.uk.
Infrared Absorption Spectroscopy in Matrix Isolation and Condensed Phases
Infrared (IR) absorption spectroscopy, especially when applied to molecules isolated in inert gas matrices (such as argon or neon) at cryogenic temperatures, offers a powerful method for characterizing vibrational modes and studying molecular interactions. Matrix-isolation IR spectroscopy has been extensively employed for this compound, confirming its vibrational assignments and providing detailed information about its structure and bonding nasa.govaip.orgnih.govfudan.edu.cnresearchgate.net.
Studies using matrix isolation have supported the quasilinear model of C₃O₂ and have allowed for the characterization of complexes formed between this compound and metal atoms like copper, silver, and gold. These complexes exhibit distinct IR absorption bands that are sensitive to the bonding interactions between the metal and the C₃O₂ ligand nih.govfudan.edu.cnresearchgate.net. For example, the ν₃ asymmetric C=O stretching mode, typically observed around 2260 cm⁻¹ in the gas phase, shows characteristic shifts and changes in intensity when C₃O₂ is incorporated into a matrix or studied in condensed phases copernicus.orgnasa.gov.
Spectra of liquid and crystalline this compound have also been obtained, revealing a solid-solid phase transition at approximately 115 K aip.org. The very low-frequency bending mode (ν₇) is particularly sensitive to the phase and environment, often showing significant intensity losses in condensed samples, which is indicative of strong intermolecular interactions or changes in the bending potential landscape aip.orgaip.org.
Mass Spectrometric Techniques for Reaction Intermediates and Product Identification
Mass spectrometry (MS) is an indispensable tool for identifying and quantifying this compound, as well as for detecting transient reaction intermediates and final products in chemical processes involving C₃O₂. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been used to identify this compound formed during the abiotic degradation of aromatic compounds in soil nih.gov.
Photoionization mass spectrometry, often coupled with tunable vacuum ultraviolet (VUV) radiation, allows for the soft ionization of molecules, providing information on ionization potentials and fragmentation patterns. The first ionization potential of this compound has been determined to be 10.60 eV (adiabatic) using photoelectron spectroscopy rsc.org. Time-resolved mass spectrometry has also been employed to study the photolysis of C₃O₂ and to detect short-lived reaction intermediates generated during these processes researchgate.net. These mass spectrometric studies are crucial for elucidating reaction mechanisms and identifying the species involved in the complex chemistry of this compound.
Mechanistic Investigations of Carbon Suboxide Reactivity
Polymerization Pathways and Polymer Structure Research
Carbon suboxide spontaneously polymerizes into a solid material whose color ranges from yellow to black, depending on the conditions and extent of polymerization. wikipedia.org This process has been the subject of numerous studies aimed at understanding its kinetics, mechanism, and the resulting polymer's structure.
The polymerization of this compound has been observed to follow a distinct kinetic pathway. Research utilizing ESR (Electron Spin Resonance) absorption measurements has established a first-order rate law with respect to both the C₃O₂ monomer (M) and the polymer (P). acs.org
This rate law suggests that the polymer itself participates in the polymerization process. The proposed mechanism does not involve a propagating free radical. acs.org Instead, a mechanism involving a zwitterionic ketocarbene intermediate has been put forward. acs.org This intermediate is formed from the reaction of the monomer with a polymer molecule. The polymerization process is terminated via a Wolff rearrangement. acs.org The polymerization is often preceded by an induction period, which is influenced by factors such as temperature and monomer pressure. acs.org
| Kinetic Parameter | Finding |
| Reaction Order (Monomer) | First Order acs.org |
| Reaction Order (Polymer) | First Order acs.org |
| Proposed Intermediate | Zwitterionic ketocarbene acs.org |
| Termination Step | Wolff rearrangement acs.org |
The structure of the polymer formed from this compound has been a topic of considerable investigation. The most widely supported structure is a poly(α-pyrone), which forms a ladder-like or polycyclic six-membered lactone structure. wikipedia.orgacs.orgresearchgate.net This structure is supported by infrared and UV-visible spectroscopic studies, as well as thermal decomposition data. acs.org
Characterization studies describe the polymer as a paramagnetic oligomer with a degree of polymerization typically between five and six. acs.org A key structural feature is the presence of two ketenyl functional groups per molecule. acs.org The paramagnetism of the polymer is believed to originate from an electron transfer between polymer molecules, stabilized by the ketenyl and carbonyl groups within the polymer's ladder structure. acs.org Exposure of the polymer to water vapor leads to a decrease in the ketenyl IR absorption and a corresponding disappearance of the ESR signal, indicating that the ketenyl group is essential for the polymer's radical characteristics. acs.org
| Structural Feature | Description |
| Basic Skeleton | Poly(α-pyrone) ladder structure wikipedia.orgacs.org |
| Polymer Type | Paramagnetic oligomer acs.org |
| Degree of Polymerization | 5 to 6 units acs.org |
| Key Functional Groups | Ketenyl groups acs.org |
| Physical Appearance | Yellow to dark brown solid acs.org |
The thermal stability and degradation of poly(this compound) have been examined to understand its behavior at elevated temperatures. When heated in a vacuum, polymers undergo chemical changes and break down into volatile fragments. wikipedia.orgnist.gov The process of thermal degradation involves the breaking of bonds in the polymer chain, which can lead to changes in molecular weight and physical properties. wikipedia.orgresearchgate.net
For poly(this compound), pyrolysis studies show that the mode of decomposition is temperature-dependent. rsc.org At temperatures above 350°C, the polymer appears to decompose through more than one mechanism. rsc.org The structure of the resulting carbonized material is influenced by the decomposition pathway. It is suggested that at lower temperatures, degradation involves the cross-linking of carbon chains. rsc.org At higher temperatures, a more fundamental rearrangement involving single carbon atoms is proposed to occur. rsc.org This process, known as depolymerization, involves the polymer chain breaking down to release smaller molecules. wikipedia.org
Reactions with Nucleophilic and Electrophilic Species
The electrophilic nature of the carbonyl carbons in this compound makes it highly susceptible to attack by nucleophiles. These reactions are a cornerstone of its chemistry, leading to a variety of derivatives.
This compound reacts with water in a slow hydrolysis reaction to produce malonic acid. libretexts.org This reaction is effectively the reverse of the synthesis of this compound, which involves the dehydration of malonic acid. libretexts.org
C₃O₂ + 2 H₂O → CH₂(COOH)₂
The mechanism involves the nucleophilic attack of water on the terminal carbonyl carbons of the C₃O₂ molecule. This type of reaction, where a nucleophile attacks a carbonyl carbon, is common for carboxylic acid derivatives. viu.ca While the reaction with water is slow, stronger nucleophiles react more rapidly. libretexts.org
Alcoholysis follows a similar mechanistic pathway. Alcohols, acting as nucleophiles, attack the electrophilic carbonyl carbons of this compound. This reaction is expected to yield dialkyl malonates, the diesters of malonic acid. The mechanism is analogous to the hydrolysis reaction and other nucleophilic additions to C₃O₂.
C₃O₂ + 2 ROH → CH₂(COOR)₂
This compound readily undergoes reactions with nitrogen-containing nucleophiles such as ammonia (B1221849) and primary and secondary amines. libretexts.org These reactions are typically rapid and lead to the formation of malonamides. libretexts.org The general reaction involves the addition of two equivalents of the amine across the C₃O₂ molecule.
C₃O₂ + 2 HNR₂ → R₂NC(O)CH₂(O)CNR₂ libretexts.org
Molecules containing basic nitrogen atoms are known to easily participate in these insertion reactions. researchgate.net This reactivity has been exploited to synthesize a range of malonamide derivatives. The high reactivity of this compound as a dielectrophile allows it to form both linear and cyclic products with various nucleophilic substances. researchgate.net
Protonation and Acid-Catalyzed Transformations
The reactivity of this compound (C₃O₂) is significantly influenced by the presence of acids. In the context of acid catalysis, a chemical reaction is catalyzed by an acid, which, according to the Brønsted–Lowry theory, acts as a proton (H⁺) donor. wikipedia.org Strong acids are known to catalyze reactions such as the hydrolysis and transesterification of esters by protonating the carbonyl oxygen, which enhances the electrophilicity at the carbonyl carbon. wikipedia.org
In specific acid catalysis, the protonated solvent is the catalyst, and the reaction rate is proportional to the concentration of the protonated solvent molecules. wikipedia.org While direct studies on the protonation of this compound in superacids are not extensively detailed in the provided search results, the behavior of structurally related compounds can offer insights. For instance, the protonation of α-diazo-β-dicarbonyl compounds in Brønsted superacids leads to the formation of stable O,O-diprotonated species. researchgate.net It is plausible that the carbonyl oxygens in this compound are susceptible to protonation, which would activate the molecule for subsequent transformations. wikipedia.org Acid-catalyzed transformations of this compound can lead to the formation of various products, though the specific mechanisms often involve complex pathways. The hydrolysis of C₃O₂ to malonic acid is a well-known acid-catalyzed process. researchgate.net
Organometallic Reactivity and Complex Formation
This compound exhibits diverse reactivity with a wide array of organometallic compounds. tandfonline.comresearchgate.net Its interactions can be broadly categorized into reactions involving the C=O or C=C moieties, leading to complex formation and the synthesis of unique metal derivatives. tandfonline.comresearchgate.net
With organometallic compounds of main group elements like silicon and aluminum, this compound typically reacts at the C=O group. tandfonline.comresearchgate.net Organo-silicon compounds can lead to sililation reactions, while organo-aluminum compounds can result in carboalumination. tandfonline.comresearchgate.net
Insertion reactions into metal-element bonds (M-H, M-OR, M-NR₂, M-PR₂) are also a key feature of this compound's organometallic chemistry, primarily involving the C=C bond. tandfonline.comresearchgate.net These reactions can yield mono-metal ketenyl derivatives or di-metal derivatives of acyl groups. tandfonline.comresearchgate.net For example, the insertion of C₃O₂ into the M-H bonds of tungsten (W) and rhenium (Re) complexes has been reported to form η¹-ketenyl metal derivatives. tandfonline.com
The coordination of this compound to transition metal complexes is another significant aspect of its reactivity. tandfonline.comresearchgate.net Both the C=O and C=C bonds can coordinate to a metal center. tandfonline.comresearchgate.net These interactions can lead to the formation of allenic compounds, ketenyl complexes, ketenylidene complexes, and carbonyl complexes through processes that may also involve decarbonylation. tandfonline.comresearchgate.netacs.org A notable example is the reaction of a syn-bimetallic bis(pentalene)dititanium complex with this compound, which results in the trimerization of C₃O₂ and the formation of a complex containing a trimeric bridging C₉O₆ unit with a 4-pyrone core. researchgate.net The first structurally authenticated complex of this compound itself, [Ti₂(μ:η⁵,η⁵-Pn†)₂ (η²-C₃O₂)], was synthesized through the carefully controlled reaction of the same titanium complex with C₃O₂. researchgate.net
A theoretical study using density functional theory (DFT) on M complexes (where M = Ir, Ni, Pt and E = O, S, Se) suggests that the behavior of this compound as a ligand differs significantly from its heavier congeners containing sulfur or selenium. rsc.org
Table 1: Examples of Organometallic Reactions with this compound
| Reactant Type | Reaction Type | Product Type | Metal Examples |
| Organo-silicon/aluminium compounds | Dilation/Carboalumination | Alkylated products | Si, Al |
| Compounds with M-H, M-OR, M-NR₂, M-PR₂ bonds | C=C Insertion | Ketenyl or Acyl derivatives | W, Re |
| Transition metal complexes | Coordination, Decarbonylation | Ketenyl, Ketenylidene, Carbonyl complexes | Ti, Ir, Ni, Pt |
Cycloaddition Reactions and Heterocycle Synthesis
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. benthamscience.comtaylorandfrancis.com this compound is a valuable reagent in such reactions, particularly for the synthesis of heterocyclic systems. tandfonline.com
This compound as a 1,3-Dipole in Cycloadditions
A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile that results in the formation of a five-membered ring. wikipedia.org This type of reaction is a significant method for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org A 1,3-dipole is a molecule with four π-electrons delocalized over three atoms. youtube.comchesci.com this compound can act as a 1,3-dipole in its chemical reactions. wikipedia.org This reactivity allows it to participate in [3+2] cycloaddition reactions with various dipolarophiles, typically alkenes or alkynes, to form five-membered ring systems. wikipedia.orgwikipedia.org
Synthesis of Pyranones and Cyclopentadiones
The reactivity of this compound in cycloaddition reactions provides a route to various heterocyclic and carbocyclic compounds. As a 1,3-dipole, this compound reacts with alkenes to synthesize 1,3-cyclopentadiones. wikipedia.org The reaction of C₃O₂ with organometallic complexes can also lead to cyclic structures. For instance, the reaction with a dititanium complex leads to a trimer of C₃O₂ that contains a 4-pyrone core, a key structural feature of this compound oligomers. researchgate.net
Formation of Complex Heterocyclic Architectures
The high reactivity of this compound has been extensively explored by organic chemists to synthesize a variety of interesting heterocyclic compounds. tandfonline.com The development of cascade reactions, which involve two or more bond-forming transformations in a single operation, has become a significant strategy for constructing complex molecular architectures from simple starting materials. nih.gov The principles of cycloaddition reactions involving C₃O₂ can be extended to build more complex heterocyclic frameworks. The formation of the trimeric C₉O₆ unit containing a 4-pyrone core from the reaction of C₃O₂ with a titanium complex is an example of forming a more complex architecture. researchgate.net Such complex macrocyclic structures derived from this compound polymerization, like (C₃O₂)₆ and (C₃O₂)₈, have been shown to possess significant biological activity. wikipedia.orgwikipedia.org
Radical and Atomic Reactions of this compound
This compound participates in reactions with various radicals and atoms, which are crucial for understanding its chemical fate, particularly in atmospheric chemistry. researchgate.netcopernicus.org
The reaction of this compound with hydroxyl (OH) radicals has been studied to determine its atmospheric lifetime. researchgate.netresearchgate.net The rate coefficient for the reaction of C₃O₂ with OH radicals was determined to be kₒₕ = (2.6 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K. researchgate.netcopernicus.org The reaction mechanism involves the addition of the OH radical to the this compound molecule. researchgate.net There are two distinct addition sites: the central carbon and the outer carbons. researchgate.net Addition to the central carbon has the lowest energy barrier but forms a less stable adduct. researchgate.net In the atmosphere, this adduct readily adds an O₂ molecule to form an acetylperoxy radical. researchgate.net Addition to an outer carbon is more energetically favorable and ultimately leads to different reaction pathways. researchgate.net Theoretical studies suggest that the final products of the OH-initiated oxidation are carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netcopernicus.org
The reaction of this compound with ozone (O₃) has also been investigated. copernicus.orgresearchgate.net The reaction proceeds via a cycloaddition of ozone across one of the C=C bonds to form a primary ozonide. researchgate.net The rate coefficient for this reaction is very low, measured as kₒ₃ < 1.5 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹ at 295 K. researchgate.netcopernicus.org
Reactions with oxygen atoms have also been reported, further highlighting the reactivity of C₃O₂ with atomic species. acs.org
Table 2: Rate Coefficients for Radical and Atomic Reactions of this compound
| Reactant | Rate Coefficient (k) | Temperature (K) | Reference |
| OH radical | (2.6 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 295 | researchgate.netcopernicus.org |
| Ozone (O₃) | < 1.5 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹ | 295 | researchgate.netcopernicus.org |
Reactions with Hydroxyl Radicals and Ozone in Gas Phase
The atmospheric fate and reactivity of this compound (C₃O₂) in the gas phase are primarily dictated by its interactions with key atmospheric oxidants, namely the hydroxyl radical (•OH) and ozone (O₃).
Scientific investigations utilizing relative rate techniques have established the rate coefficient for the gas-phase reaction between this compound and hydroxyl radicals. At a temperature of 295 K, the rate coefficient, kₒₕ, is (2.6 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.orgresearchgate.net This reaction rate has been observed to be independent of pressure in the range of approximately 25 to 1000 mbar. copernicus.orgcopernicus.orgresearchgate.net The principal stable products resulting from this reaction are carbon monoxide (CO) and carbon dioxide (CO₂). copernicus.orgcopernicus.orgresearchgate.net These experimental findings are further substantiated by theoretical studies of the reaction mechanism, which also identify CO and CO₂ as the exclusive end products. copernicus.orgcopernicus.orgresearchgate.net
In contrast, the reaction of this compound with ozone is significantly slower. The upper limit for the rate coefficient of this reaction, kₒ₃, has been determined to be less than 1.5 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹ at 295 K. copernicus.orgcopernicus.orgresearchgate.net Theoretical kinetic analyses corroborate this low reactivity. copernicus.orgcopernicus.org The predicted products from the ozonolysis of this compound are two molecules of carbon dioxide and one molecule of carbon monoxide, which are thought to form via the decomposition of oxide intermediates in a multi-step, chemically activated process. copernicus.orgcopernicus.org
Table 1: Gas-Phase Reactivity of this compound with Hydroxyl Radicals and Ozone
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Observed/Predicted Products |
|---|---|---|
| Hydroxyl Radical (•OH) | (2.6 ± 0.5) × 10⁻¹² | CO, CO₂ |
| Ozone (O₃) | < 1.5 × 10⁻²¹ | 2CO₂, CO (Predicted) |
Carbon Atom Reactions Initiated by this compound Photolysis
The photolysis of this compound at specific ultraviolet wavelengths serves as a source of highly reactive carbon atoms, initiating a cascade of subsequent chemical reactions. The photolysis of C₃O₂ at a wavelength of 1470 Å (corresponding to a xenon resonance line) has been shown to yield carbon atoms in both their ground triplet state (C(³P)) and their first excited singlet state (C(¹D)). aip.org
These nascent carbon atoms are highly unstable and readily engage in reactions with other available molecules. For instance, when this compound is photolyzed in the presence of methane (CH₄), the resulting carbon atoms react to form ethylene (C₂H₄) and acetylene (C₂H₂). aip.org This demonstrates the role of C₃O₂ photolysis in generating atomic carbon for various chemical syntheses.
The kinetics and mechanisms of ground-state carbon atom (C(³P)) reactions with a range of organic molecules have been extensively studied. These reactions are typically characterized by large rate constants, often on the order of 10⁻¹⁰ to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The reaction pathways and resultant products are contingent upon the structure of the organic reactant.
In reactions with alkanes, C(³P) atoms can insert into a carbon-hydrogen bond, forming a transient carbene intermediate that subsequently rearranges to yield stable products. For example, the reaction with methane can proceed through an excited C₂H₄* complex, which can then be stabilized or decompose.
Table 2: Selected Rate Constants for the Reaction of C(³P) with Various Unsaturated Hydrocarbons
| Reactant Molecule | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Allene (C₃H₄) | (2.7 ± 0.5) × 10⁻¹⁰ |
| Methylacetylene (C₃H₄) | (2.9 ± 0.4) × 10⁻¹⁰ |
| Propylene (C₃H₆) | (2.6 ± 0.4) × 10⁻¹⁰ |
| trans-Butene (C₄H₈) | (1.9 ± 0.6) × 10⁻¹⁰ |
Carbon Suboxide in Interdisciplinary Scientific Contexts
Astrophysical Chemistry and Interstellar Medium Studies
The presence and behavior of carbon-containing molecules in extraterrestrial environments are crucial for understanding the origins of complex organic matter and the chemical evolution of the universe. Carbon suboxide has been investigated within this context, particularly concerning its formation, stability, and potential as a precursor molecule in icy environments.
Formation and Stability in Interstellar Ices and Cometary Analogs
Laboratory experiments simulating conditions found in interstellar ices and cometary nuclei have provided insights into the formation and stability of this compound nasa.govcolab.wsresearchgate.net. This compound (C₃O₂) can be synthesized through the energetic processing of carbon monoxide (CO) ices, mimicking the effects of background radiation, such as bombardment by highly energetic photons, electrons, and ions, prevalent in the interstellar medium acs.orgacs.org. Studies have shown that C₃O₂ can form from CO and CO₂ ices when subjected to proton irradiation and UV photolysis at cryogenic temperatures, typically around 18-20 K nasa.govcolab.wsresearchgate.net. Its stability within H₂O-dominated ice matrices under such energetic conditions has also been studied colab.wsresearchgate.net. Furthermore, C₃O₂ has been proposed as a potential source of both CO and atomic carbon emission observed in the comae of comets, such as Comet Halley nasa.govresearchgate.net. Processed C₃O₂ within cometary nuclei may also contribute to their characteristic low albedo nasa.govresearchgate.net.
Role as a Precursor for Simple and Complex Molecules in Space
Compared to carbon monoxide, this compound is a more reactive molecule, suggesting its potential role as a carbon source for the synthesis of more complex organic molecules in astrophysical environments acs.org. While direct observational evidence for its role as a precursor is limited, its formation pathways from abundant interstellar molecules like CO and its inherent reactivity position it as a candidate for participating in further chemical reactions in icy mantles and cometary comae acs.orgnasa.gov.
Detection Methodologies and Observational Constraints in Extraterrestrial Environments
The detection of this compound in space presents specific challenges. As a linear, symmetric molecule, monomeric C₃O₂ lacks a dipole moment, rendering it undetectable through rotational transitions at submillimeter or radio wavelengths in the gas phase of the interstellar medium or cometary comae nasa.gov. However, its detection in the solid phase might be feasible, as it exhibits absorption features across the mid-infrared spectrum when incorporated into ice matrices nasa.gov. Laboratory studies have generated mid-infrared spectra of C₃O₂ diluted in various ice mixtures relevant to astrophysical environments, such as those containing N₂, CO, CO₂, and H₂O, to aid in potential identification nasa.govcolab.wsresearchgate.net. While proposed for Comet Halley, direct observational confirmation remains challenging acs.orgnasa.govresearchgate.net.
Atmospheric Chemistry and Environmental Fate
Atmospheric Sources and Sinks of this compound
This compound has been identified in ambient air samples copernicus.orgresearchgate.netcopernicus.org. It is considered a potential atmospheric pollutant and a precursor to oxidants copernicus.orgresearchgate.netcopernicus.org. Biomass burning is identified as one of the significant sources contributing to its presence in the atmosphere copernicus.orgresearchgate.netcopernicus.org. Atmospheric modeling and in-situ measurements suggest that this compound exists at sub-parts-per-trillion (pptv) levels at the Earth's surface, with concentrations potentially reaching up to 10 pptv in regions with strong sources, such as those influenced by biomass burning copernicus.orgresearchgate.netcopernicus.org. The estimated mean atmospheric lifetime of this compound is approximately 3.2 days copernicus.orgresearchgate.netcopernicus.org. Its fate in the atmosphere is influenced by its interaction with water, which can lead to hydrolysis, and by photodissociation, rates for which can be assessed via its UV absorption spectrum copernicus.orgresearchgate.netcopernicus.orgsemanticscholar.org.
Reaction Kinetics with Atmospheric Oxidants
The reaction kinetics of this compound with key atmospheric oxidants have been investigated to understand its atmospheric degradation pathways.
Table 1: Reaction Rate Coefficients of this compound with Atmospheric Oxidants
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Notes |
| OH radical | (2.6 ± 0.5) × 10⁻¹² | 295 | Independent of pressure (25–1000 mbar) copernicus.orgresearchgate.netcopernicus.org |
| Ozone (O₃) | < 1.5 × 10⁻²¹ | 295 | Upper limit copernicus.orgresearchgate.netcopernicus.org |
Theoretical studies indicate that the primary products of these reactions, specifically with OH radicals and ozone, are carbon monoxide (CO) and carbon dioxide (CO₂) copernicus.orgresearchgate.netcopernicus.org. The mechanism of OH-initiated oxidation involves the addition of the OH radical to the central carbon atom of C₃O₂, forming an acyl radical, which can then react with molecular oxygen (O₂) researchgate.net.
Compound Name List:
this compound (C₃O₂)
Carbon monoxide (CO)
Carbon dioxide (CO₂)
Pentacarbon dioxide (C₅O₂)
Malonic acid
Ammonia (B1221849) (NH₃)
Formic acid (HCOOH)
Carbonic acid
Hydrogen cyanide (HCN)
Acrylonitrile
Methanol (CH₃OH)
Formaldehyde (HCHO)
Glycine
Xanthine
Hypoxanthine
Adenine
Guanine
Urea
Purine compounds
Dicarbon monoxide
Atmospheric Modeling and Global Budget Implications
This compound has been detected in ambient air samples, indicating its presence in the Earth's atmosphere, where it is considered a potential noxious pollutant and oxidant precursor copernicus.orgcopernicus.orgresearchgate.netresearchgate.net. Understanding its atmospheric fate is crucial for assessing its environmental impact.
The atmospheric chemistry of C₃O₂ involves reactions with key atmospheric oxidants. Its reaction with hydroxyl (OH) radicals is a significant sink, with a determined rate coefficient of (2.6 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K, a value found to be independent of pressure between approximately 25 and 1000 mbar copernicus.orgcopernicus.orgresearchgate.netsemanticscholar.org. In contrast, its reaction with ozone (O₃) is considerably slower, with a rate coefficient less than 1.5 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹ at 295 K copernicus.orgcopernicus.orgresearchgate.netsemanticscholar.org. Theoretical studies suggest that the primary products of these reactions are carbon monoxide (CO) and carbon dioxide (CO₂) copernicus.orgresearchgate.netsemanticscholar.org.
Atmospheric modeling simulations, such as those using the EMAC model, indicate that this compound exists at sub-pptv levels at the Earth's surface, with concentrations potentially reaching up to approximately 10 pptv in regions influenced by significant sources like biomass burning copernicus.orgcopernicus.orgresearchgate.netresearchgate.net. The mean atmospheric lifetime of C₃O₂ is estimated to be around 3.2 days, primarily governed by its reaction with OH radicals. Other loss processes, such as cloud droplet uptake and conversion to malonic acid, also contribute, while reactions with ozone and photolysis play minor roles copernicus.orgcopernicus.orgresearchgate.netresearchgate.netresearchgate.net.
Table 1: Atmospheric Reactivity of this compound
| Reaction Partner | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Notes | Citation |
| OH radical | (2.6 ± 0.5) × 10⁻¹² | 295 | Pressure independent (25–1000 mbar) | copernicus.orgcopernicus.orgresearchgate.netsemanticscholar.org |
| Ozone (O₃) | < 1.5 × 10⁻²¹ | 295 | copernicus.orgcopernicus.orgresearchgate.netsemanticscholar.org |
Table 2: Atmospheric Presence of this compound
| Parameter | Value | Notes | Citation |
| Surface Concentration | sub-pptv to ~10 pptv | Higher in regions with strong sources (e.g., biomass burning) | copernicus.orgcopernicus.orgresearchgate.netresearchgate.net |
| Mean Atmospheric Lifetime | ~3.2 days | Primarily determined by OH radical reaction | copernicus.orgcopernicus.orgresearchgate.netresearchgate.net |
Materials Science Applications as a Chemical Precursor
This compound's reactive nature makes it a valuable precursor in various materials science applications, particularly in the synthesis of carbon-based materials and polymers.
Utilization in Carbon Nanotube and Carbon Film Synthesis
This compound has been explored as a carbon source for the synthesis of carbon nanomaterials. Notably, it can serve as a precursor for carbon nanotubes (CNTs) through a disproportionation process facilitated by an iron catalyst at relatively low temperatures, around 180°C core.ac.ukresearchgate.netarxiv.org. This method offers a novel route for CNT production. Furthermore, C₃O₂ can be utilized in the creation of carbon films core.ac.ukresearchgate.net, and it is also considered a potential atomic carbon source in the thermal reduction of graphene oxide, aiding in the repair of the sp² hybridized carbon structure mdpi.com.
Copolymerization for Novel Polymeric Materials
The molecule's ability to polymerize and its potential for copolymerization open avenues for developing new polymeric materials. This compound monomer can be copolymerized with polymers like polyamide 6 and polyethylene (B3416737) to create film grafts with distinct properties core.ac.uk. The inherent tendency of C₃O₂ to form polymers with interesting characteristics has been noted, suggesting its utility in creating materials with tailored functionalities core.ac.ukwikipedia.org. While not directly involving this compound, the broader field of CO₂ copolymerization with epoxides highlights the potential of small carbon-rich molecules in polymer synthesis researchgate.netresearchgate.netnsf.govfrontiersin.orgfrontiersin.org.
Role in Graphene Oxide Reduction Methodologies
While not a primary reducing agent in the conventional sense, this compound has been proposed as a potential atomic carbon source that could aid in the thermal reduction of graphene oxide (GO). Its inclusion in thermal reduction processes might help in repairing the sp² hybridized carbon structure of GO, thereby enhancing the electron mobility in the resulting reduced graphene oxide (rGO) mdpi.com. Standard methods for GO reduction typically involve chemical agents like hydrazine (B178648) or electrochemical processes nih.govazonano.comnih.govnanografi.com.
Research in Prebiotic Chemistry and Origin of Life Scenarios
The chemical properties of this compound have led to its consideration in theories regarding the origin of life, particularly its role as a precursor in the formation of fundamental biomolecules.
Precursor Role in Biomolecule and Amino Acid Formation Pathways
This compound is theorized to have played a significant role in the primordial soup from which life on Earth is believed to have originated core.ac.uk. Research has demonstrated that this compound can act as a precursor in the formation of amino acids core.ac.ukcapes.gov.br. Specifically, experiments involving the reaction of this compound polymers with hydroxylamine (B1172632) and ammonia under UV irradiation in an aqueous medium have successfully yielded several amino acids, including glycine, alanine, serine, threonine, aspartic acid, and glutamic acid capes.gov.br. These findings suggest that this compound is a viable candidate as a starting material for the synthesis of biomolecules under primitive Earth conditions capes.gov.br. In the context of early Earth's carbon inventory, which is now modeled to have been predominantly carbon dioxide, the study of non-biological synthesis pathways for biomolecules remains a critical area of research, with reactive carbon species like this compound offering potential insights nih.gov.
Table 3: Amino Acid Formation from this compound
| Amino Acid | Conditions | Citation |
| Glycine | C₃O₂ polymers + hydroxylamine + ammonia + UV irradiation in aqueous medium | capes.gov.br |
| Alanine | C₃O₂ polymers + hydroxylamine + ammonia + UV irradiation in aqueous medium | capes.gov.br |
| Serine | C₃O₂ polymers + hydroxylamine + ammonia + UV irradiation in aqueous medium | capes.gov.br |
| Threonine | C₃O₂ polymers + hydroxylamine + ammonia + UV irradiation in aqueous medium | capes.gov.br |
| Aspartic Acid | C₃O₂ polymers + hydroxylamine + ammonia + UV irradiation in aqueous medium | capes.gov.br |
| Glutamic Acid | C₃O₂ polymers + hydroxylamine + ammonia + UV irradiation in aqueous medium | capes.gov.br |
Compound Name List:
this compound (C₃O₂)
Carbon Monoxide (CO)
Carbon Dioxide (CO₂)
Malonic Acid
Hydroxylamine
Ammonia
Glycine
Alanine
Serine
Threonine
Aspartic Acid
Glutamic Acid
Polyamide 6
Polyethylene
Graphene Oxide (GO)
Reduced Graphene Oxide (rGO)
Emerging Research Directions and Methodological Innovations for Carbon Suboxide Studies
Exploration of Unconventional Synthesis Routes and Catalytic Approaches
The traditional synthesis of carbon suboxide (C₃O₂) involves the dehydration of malonic acid with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) wikipedia.orglibretexts.orgbritannica.com. However, emerging research is exploring more unconventional and potentially more efficient synthesis routes.
One promising area is plasmachemical synthesis . Non-thermal plasma processing of carbon monoxide (CO) has been shown to produce solid depositions believed to be polymers of this compound tdl.org. This method is being investigated for its potential in carbon dioxide sequestration and utilization, where CO₂ is first dissociated into CO, a precursor for this compound formation core.ac.uk. Theoretical analysis suggests that this compound can be an equilibrium product at ambient conditions, with lower temperatures being more favorable tdl.org. The use of a dielectric barrier discharge (DBD) has demonstrated the creation of deposits from CO at atmospheric pressure researchgate.net.
Photochemical methods also present an alternative synthesis pathway. The photolysis of carbon monoxide can lead to the formation of this compound, both in the gas phase and as a polymerized solid core.ac.uk. The mechanism is understood to proceed through the formation of dicarbon monoxide (C₂O) from an excited state of CO core.ac.uk.
Furthermore, the reactivity of this compound with various organometallic compounds is being explored, which not only leads to novel derivatives but also provides insights into catalytic pathways for its formation and functionalization core.ac.ukresearchgate.net. The interaction with transition metal complexes can lead to the formation of ketenyl, ketenylidene, and carbonyl complexes researchgate.net.
| Synthesis Route | Precursor(s) | Conditions | Key Findings |
| Plasmachemical Synthesis | Carbon Monoxide (CO) | Non-thermal plasma, Dielectric Barrier Discharge | Can produce solid polymers of C₃O₂ at atmospheric pressure. Potentially useful for CO₂ sequestration. |
| Photochemical Synthesis | Carbon Monoxide (CO) | UV photolysis | Proceeds through an excited CO state and a C₂O intermediate. |
| Organometallic Reactions | This compound (C₃O₂) | Reaction with organometallic compounds | Allows for the synthesis of unusual metal derivatives and provides insight into catalytic functionalization. |
Investigation of this compound in Extreme Conditions (e.g., High Pressure, Cryogenic Environments)
Studying this compound under extreme conditions provides valuable information about its stability, reactivity, and potential to form novel materials.
High-Pressure Studies: Research suggests that at high pressures, around 5 GPa, carbon monoxide (CO) can disproportionate to form this compound (C₃O₂), which then polymerizes with further compression aps.org. This pressure-induced polymerization is an area of interest for creating high-energy-density materials aps.org.
Cryogenic Environments: Matrix isolation is a key technique for studying the spectroscopy and reactivity of unstable or highly reactive species like this compound at very low temperatures arscryo.comebsco.com. In this method, C₃O₂ is trapped in an inert gas matrix (e.g., solid neon or argon) at cryogenic temperatures (around 4-20 K) ebsco.comnih.govmsu.ru. This allows for detailed spectroscopic characterization of the isolated molecule and its reaction products without interference from intermolecular interactions. For instance, the this compound anion (C₃O₂⁻) was generated and characterized in a solid neon matrix, revealing an unexpected unsymmetrical structure nih.gov. Low-temperature reactivity studies have also been conducted, such as the reaction of C₃O₂ with hydrogen chloride (HCl) on an amorphous ice surface, which is relevant to the chemistry of cometary ices acs.org.
| Condition | Experimental Approach | Key Findings |
| High Pressure | Diamond Anvil Cell | Carbon monoxide can form this compound at ~5 GPa, which subsequently polymerizes. |
| Cryogenic Temperatures | Matrix Isolation Spectroscopy | Allows for the trapping and spectroscopic characterization of C₃O₂ and its reactive intermediates. Has been used to study the C₃O₂ anion and its low-temperature reactions. |
Advanced Analytical Methodologies for In Situ Detection and Monitoring
The reactive nature of this compound necessitates advanced analytical techniques for its real-time detection and monitoring, particularly in complex environments.
Spectroscopic Techniques: In-situ monitoring using spectroscopic methods allows for the observation of chemical reactions as they occur mt.com. Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the gas-phase concentrations of C₃O₂ and other reactants and products researchgate.netsemanticscholar.org. For instance, the decay of C₃O₂ and the formation of products in reactions with OH radicals and ozone have been monitored by IR absorption researchgate.netsemanticscholar.org.
Laser-Induced Fluorescence (LIF): LIF is a highly sensitive and selective technique for detecting specific atoms and molecules stanford.eduedinst.com. It has been demonstrated as a convenient method for detecting carbon atoms in their ground and first excited states, which can be generated from the two-photon absorption of this compound iaea.org.
Mass Spectrometry: In-situ mass-spectrometric studies have been employed to detect the presence of this compound in the atmosphere researchgate.netcopernicus.org. Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) can provide real-time measurements of volatile organic compounds, including C₃O₂.
| Methodology | Application | Advantages |
| In-situ FTIR Spectroscopy | Monitoring reaction kinetics and product formation. | Provides real-time concentration data of reactants and products. |
| Laser-Induced Fluorescence (LIF) | Detection of atomic fragments from C₃O₂ photolysis. | High sensitivity and selectivity for specific species. |
| In-situ Mass Spectrometry | Detection of C₃O₂ in complex gas mixtures (e.g., atmosphere). | Real-time detection and identification of trace species. |
Development of Novel Derivatization and Functionalization Strategies
The unique structure of this compound, with its cumulative double bonds, makes it a versatile building block for the synthesis of a variety of organic and organometallic compounds. Research is focused on developing new strategies to harness this reactivity.
Reactions with Organometallic and Related Compounds: this compound reacts with a wide range of organometallic compounds, leading to the synthesis of unique metal derivatives core.ac.uk. With organo-silicon and organo-aluminum compounds, it reacts at the C=O moiety, resulting in silylation and carboalumination reactions, respectively researchgate.net. Insertion reactions into M-H, M-OR, M-NR₂, and M-PR₂ bonds (where M is not Si or Al) occur at the C=C bond, yielding mono- or di-metal derivatives of acyl groups researchgate.net.
Formation of Heterocyclic Compounds: A notable reaction is the formation of an α-pyrone ligand σ-bonded to a platinum center through the reaction of C₃O₂ with a platinum complex researchgate.net. The trimeric bridging C₉O₆ unit, which contains a 4-pyrone core, is a key feature in the oligomers of this compound researchgate.net.
Polymerization and Copolymerization: this compound can be copolymerized with other monomers, such as polyamide 6 and polyethylene (B3416737), to produce film grafts with interesting properties core.ac.uk. The polymer of this compound itself has been shown to produce glassy carbon core.ac.uk.
| Reactant Type | Reaction Type | Resulting Products/Functionalities |
| Organo-silicon/aluminum compounds | Silylation/Carboalumination | Addition to the C=O bond. |
| Compounds with M-H, M-OR, M-NR₂, M-PR₂ bonds | Insertion | Addition to the C=C bond, forming ketenyl or acyl derivatives. |
| Transition Metal Complexes | Coordination/Cycloaddition | Formation of ketenyl, ketenylidene, carbonyl complexes, and heterocyclic ligands like α-pyrones. |
| Monomers (e.g., polyamide 6, polyethylene) | Copolymerization | Film grafts with modified properties. |
Integrated Experimental and Theoretical Approaches for Comprehensive Understanding
A comprehensive understanding of the complex chemistry of this compound is best achieved through the integration of experimental studies and theoretical calculations.
Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)), are employed to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its derivatives nih.govresearchgate.netsemanticscholar.org. These calculations provide insights into reaction barriers, transition state geometries, and the stability of intermediates that may be difficult to observe experimentally researchgate.netcopernicus.org. For example, quantum chemical calculations have been used to elucidate the mechanisms of the reactions of C₃O₂ with OH radicals and ozone, confirming that the sole products are CO and CO₂ researchgate.netsemanticscholar.orgcopernicus.org. Theoretical studies also predicted the significant hydride ion affinity of this compound, which is in line with its carbene character researchgate.net.
Combined Spectroscopic and Theoretical Studies: The assignment of experimental spectra, particularly from matrix isolation studies, is often confirmed and refined by comparing the observed vibrational frequencies with those calculated theoretically nih.gov. This combined approach was crucial in characterizing the unexpected unsymmetrical structure of the C₃O₂⁻ anion nih.gov.
The synergy between experimental data and theoretical modeling allows for a deeper and more predictive understanding of this compound's behavior. This integrated approach is essential for exploring its atmospheric chemistry, potential as a synthetic precursor, and behavior under extreme conditions.
Q & A
Q. What are the established synthetic protocols for carbon suboxide (C₃O₂), and how is its purity validated experimentally?
this compound is typically synthesized via pyrolysis of malonic acid or its derivatives under controlled conditions. Purity is validated using infrared (IR) spectroscopy to confirm characteristic absorption bands (e.g., ν(C=O) at ~2200 cm⁻¹ and ν(C=C) at ~1600 cm⁻¹) . Gas chromatography-mass spectrometry (GC-MS) and electron diffraction studies further corroborate molecular geometry, such as the linear O=C=C=C=O structure .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
IR spectroscopy is critical for identifying vibrational modes, while microwave spectroscopy resolves rotational transitions. Electron diffraction studies (e.g., Mackle and Sutton, 1951) provide bond lengths (C=O: ~1.16 Å, C=C: ~1.28 Å), and nuclear magnetic resonance (NMR) can detect isotopic labeling in reaction mechanisms .
Q. How can researchers design experiments to study C₃O₂’s reactivity with inorganic bases or nucleophiles?
Standard procedures involve reacting C₃O₂ with aqueous hydroxides (e.g., NaOH) under inert atmospheres, monitoring pH changes, and quantifying CO₂ evolution via gas chromatography. Calorimetry tracks exothermicity, and in-situ Raman spectroscopy identifies intermediate species like carboxylate anions .
Advanced Research Questions
Q. What computational methods clarify the electronic structure and bonding in C₃O₂, particularly the debated OC–C–O bond nature?
Valence bond theory and density functional theory (DFT) reveal the OC–C bond as a hybrid of electron-sharing (50%) and dative (30%) components, with significant ionic character (20%). Studies by Jensen and Johns (1986) using semirigid bender analysis align with experimental IR data, while Koput (2000) identified bent CCC configurations in excited states .
Q. How do in-situ synchrotron X-ray techniques resolve reaction mechanisms involving C₃O₂, such as its interaction with transition metals?
X-ray absorption near-edge structure (XANES) and ambient-pressure X-ray photoelectron spectroscopy (AP-XPS) track surface intermediates during reactions. For example, Crumlin et al. (2017) observed subsurface oxygen layers in Au–C₃O₂ complexes, critical for stabilizing reaction pathways .
Q. What statistical approaches address contradictions in thermodynamic data for C₃O₂ decomposition?
Multivariate regression models reconcile discrepancies in enthalpy (ΔH° ~ -220 kJ/mol) by accounting for experimental conditions (e.g., pressure, catalytic impurities). Bayesian error analysis, as recommended in CO₂ assessment reports, quantifies uncertainty in kinetic parameters .
Methodological and Reproducibility Considerations
Q. How should researchers document experimental protocols for C₃O₂ studies to ensure reproducibility?
Q. What peer review challenges arise when proposing novel bonding models for C₃O₂?
Reviewers may demand cross-validation via multiple techniques (e.g., coupled-cluster theory + X-ray crystallography). Emphasize consistency with established data (e.g., bond lengths from Ellern et al., 2001) and address alternative hypotheses (e.g., dative vs. electron-sharing bonds) .
Environmental and Interdisciplinary Applications
Q. How does C₃O₂’s atmospheric reactivity compare to CO and CO₂ in climate models?
C₃O₂’s shorter lifetime (hours vs. centuries for CO₂) limits direct radiative forcing but may contribute to secondary aerosol formation. Chamber studies coupled with quantum mechanical/molecular mechanical (QM/MM) simulations quantify its oxidation pathways and ozone formation potential .
Q. What interdisciplinary strategies enhance detection of C₃O₂ in complex matrices (e.g., interstellar media)?
Combine rotational spectroscopy (for gas-phase detection) with matrix-isolation IR in cryogenic environments. Collaborative frameworks, like the Carbon Dioxide Information Center’s data-sharing protocols, improve cross-disciplinary validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
